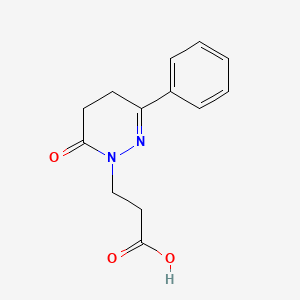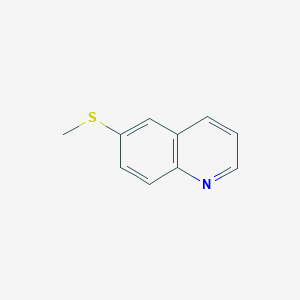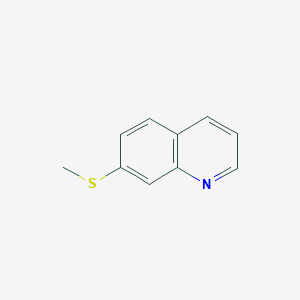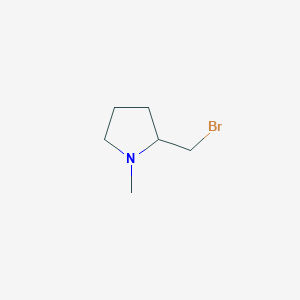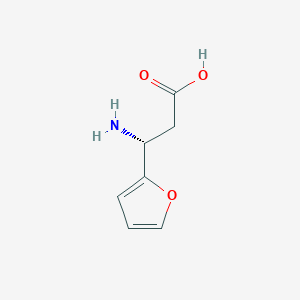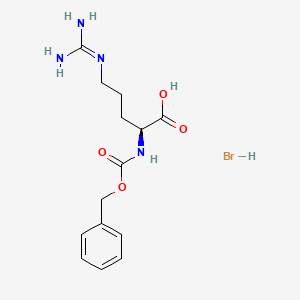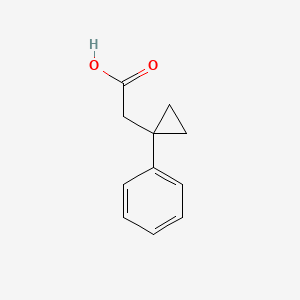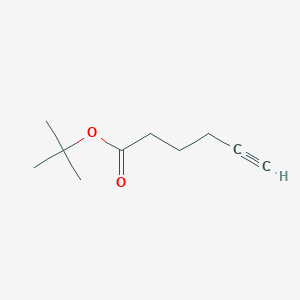
5-Hexynoic acid tert-butyl ester
Descripción general
Descripción
5-Hexynoic acid tert-butyl ester is a chemical compound with the molecular formula C10H16O2 . It is an alkynoic acid .
Synthesis Analysis
The synthesis of 5-Hexynoic acid tert-butyl ester can be achieved through several methods. One approach involves the highly stereoselective reduction of ketoester 1a catalyzed by KRED-06 . Another method involves the reaction of the appropriate carboxylic acids with N,N-dimethylformamide di-tert-butyl acetal .Molecular Structure Analysis
The molecular structure of 5-Hexynoic acid tert-butyl ester consists of a carbon backbone with a tert-butyl ester functional group . Detailed crystallographic data such as bond lengths and angles can be found in the Supplementary Data .Chemical Reactions Analysis
The chemical reactions involving 5-Hexynoic acid tert-butyl ester are diverse. For instance, it can undergo transesterification, a useful transformation in organic synthesis . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Physical And Chemical Properties Analysis
5-Hexynoic acid tert-butyl ester has a refractive index of 1.449 (lit.), a boiling point of 224-225 °C (lit.), and a density of 1.016 g/mL at 25 °C (lit.) . Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom, which results in considerably lower boiling points than their isomeric carboxylic acids counterparts .Aplicaciones Científicas De Investigación
- Tert-butyl hex-5-ynoate binds to the cell membranes of fungi, disrupting their integrity. By inhibiting fungal growth and development, it serves as a potential antifungal agent .
Antifungal Properties
Immunosorbent Assays
Mecanismo De Acción
Target of Action
Tert-butyl Hex-5-ynoate, also known as 5-Hexynoic acid tert-butyl ester, primarily targets fungi . It binds to the cell membrane of fungi, disrupting their membrane integrity .
Mode of Action
The compound interacts with the cell membrane of fungi, leading to disruption of their membrane integrity . This interaction inhibits the growth and development of the fungi .
Biochemical Pathways
It can be inferred that the compound affects the pathways related to the maintenance of cell membrane integrity in fungi . The disruption of these pathways leads to inhibited growth and development of the fungi .
Pharmacokinetics
Given its use as a fungicide, it can be inferred that the compound is likely to have good bioavailability in the target organisms .
Result of Action
The primary result of Tert-butyl Hex-5-ynoate’s action is the inhibition of fungal growth and development . By disrupting the integrity of the fungal cell membrane, the compound prevents the fungi from proliferating .
Action Environment
Given its use in agriculture and forestry, it can be inferred that factors such as temperature, humidity, and ph could potentially influence its action .
Safety and Hazards
Direcciones Futuras
The future directions for the use of 5-Hexynoic acid tert-butyl ester could involve its application in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone . Additionally, the development of more environmentally benign, selective, and mild reagents for the deprotection of tert-butyl esters is a promising area of research .
Propiedades
IUPAC Name |
tert-butyl hex-5-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-5-6-7-8-9(11)12-10(2,3)4/h1H,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIPLUJCVSEZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307865 | |
| Record name | 1,1-Dimethylethyl 5-hexynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexynoic acid tert-butyl ester | |
CAS RN |
73448-14-3 | |
| Record name | 1,1-Dimethylethyl 5-hexynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73448-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-hexynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/structure/B3152315.png)

![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)

